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1-[Chloro(phenyl)acetyl]-2-methylindoline Documentation Hub

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  • Product: 1-[Chloro(phenyl)acetyl]-2-methylindoline
  • CAS: 1094224-38-0

Core Science & Biosynthesis

Foundational

Technical Characterization Guide: 1-[Chloro(phenyl)acetyl]-2-methylindoline

This guide serves as a technical reference for the characterization and validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline (CAS Registry Number generic assignment: Indoline-derived amide intermediate).[1] This compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline (CAS Registry Number generic assignment: Indoline-derived amide intermediate).[1] This compound is a critical electrophilic intermediate, often utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]

The following data and protocols are synthesized from high-fidelity spectroscopic principles and analogous N-acylated indoline literature, designed to support Structural Elucidation and Quality Control (QC) workflows.

[1]

Executive Summary & Compound Profile

Compound Name: 1-[Chloro(phenyl)acetyl]-2-methylindoline Molecular Formula: C


H

ClNO Molecular Weight: 285.77 g/mol Key Functional Groups: Indoline (dihydroindole) core,

-Chloroamide, Chiral centers (C2, C

).[1][2]

Senior Scientist Insight: This molecule presents a unique analytical challenge due to the presence of two stereocenters (the C2 position on the indoline ring and the


-position of the acetyl chain).[1] Consequently, the synthesized product typically exists as a mixture of two diastereomeric pairs (RR/SS and RS/SR).[1] High-resolution NMR will often display signal doubling.[1] Furthermore, restricted rotation around the Amide N-C(O) bond may cause line broadening at room temperature.[1]

Spectroscopic Atlas (Reference Data)

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Deuterated Chloroform)
Frequency:  500 MHz
Internal Standard:  TMS (

0.00)[1]
PositionShift (

ppm)
MultiplicityIntegrationAssignment / Structural Logic
Indoline-CH

1.35 – 1.45Doublet (

Hz)
3HMethyl group at C2.[1] Signal may appear as two doublets due to diastereomers.[1]
Indoline-H3 2.65 – 3.40Multiplet2HDiastereotopic methylene protons at C3.[1]
Indoline-H2 4.60 – 4.90Multiplet1HMethine proton at C2.[1] Deshielded by N-acylation.[1]

-CH
5.35 – 5.50Singlet (or broad s)1HThe chiral proton on the acetyl chain (-CH Cl-Ph).[1]
Aromatic (Indoline) 6.95 – 7.25Multiplet3HProtons H4, H5, H6 of the indoline ring.[1]
Aromatic (Phenyl) 7.30 – 7.55Multiplet5HPhenyl ring protons from the acetyl side chain.[1]
Indoline-H7 8.15 – 8.25Doublet (

Hz)
1HProton H7.[1] Significantly downfield due to the anisotropic effect of the carbonyl group (characteristic of N-acyl indolines).[1]

Critical QC Check: The diagnostic signal is the H7 doublet > 8.0 ppm . If this signal is absent or shifted upfield to ~6.5 ppm, the N-acylation has failed or the amide bond has hydrolyzed.[1]

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

Wavenumber (cm

)
AssignmentCausality
1655 – 1675

(C=O) Amide
Strong stretching vibration.[1] Lower than typical amides due to conjugation with the indoline nitrogen lone pair.[1]
1590, 1480

(C=C) Aromatic
Skeletal vibrations of the indoline and phenyl rings.[1]
740 – 760

(C-Cl)
Characteristic alkyl halide stretch, often obscured by aromatic out-of-plane bends.
2900 – 2980

(C-H) Aliphatic
Methyl and methylene stretching.[1]
C. Mass Spectrometry (EI/ESI)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)[1]

  • Parent Ion [M+H]

    
    : 
    
    
    
    286.1 (dominant), 288.1 (approx. 33% intensity of base peak).[1]
    • Note: The characteristic 3:1 Chlorine Isotope pattern (

      
      Cl / 
      
      
      
      Cl) is the primary confirmation of the
      
      
      -chloro moiety.[1]
  • Key Fragments (EI):

    • 
       250 (Loss of Cl).[1]
      
    • 
       132 (2-methylindoline cation) – Indicates cleavage of the amide bond.[1]
      
    • 
       125/127 (Chlorophenylacetyl cation) – Acylium ion fragment.[1]
      

Experimental Synthesis & Isolation Protocol

This protocol emphasizes the control of the exothermic reaction between the secondary amine and the acid chloride.[1]

Reagents
  • 2-Methylindoline: 1.0 eq (Nucleophile)[1]

  • 
    -Chlorophenylacetyl chloride:  1.1 eq (Electrophile)
    
  • Triethylamine (Et

    
    N):  1.2 eq (Base scavenger for HCl)[1]
    
  • Dichloromethane (DCM): Solvent (Anhydrous)[1]

Workflow
  • Preparation: Dissolve 2-methylindoline (1.0 eq) and Et

    
    N (1.2 eq) in anhydrous DCM under an inert atmosphere (N
    
    
    
    or Ar). Cool the solution to 0°C using an ice bath.
  • Addition: Add

    
    -chlorophenylacetyl chloride (1.1 eq) dropwise over 30 minutes.
    
    • Why? Rapid addition generates excessive heat, which can lead to elimination of HCl to form the

      
      -phenyl-ketene or polymerization.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Wash the reaction mixture sequentially with:

    • 1M HCl (to remove unreacted indoline and Et

      
      N).[1]
      
    • Saturated NaHCO

      
       (to neutralize excess acid).[1]
      
    • Brine.[1]

  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if diastereomeric separation is required.

Visualizations

Diagram 1: Synthesis & Mechanism Pathway

This diagram illustrates the nucleophilic acyl substitution and the potential side-reaction (HCl elimination).[1]

SynthesisPathway Indoline 2-Methylindoline (Nucleophile) Tetrahedral Tetrahedral Intermediate Indoline->Tetrahedral + Et3N / DCM 0°C AcidChloride α-Chlorophenylacetyl Chloride (Electrophile) AcidChloride->Tetrahedral Product 1-[Chloro(phenyl)acetyl]- 2-methylindoline (Target) Tetrahedral->Product - Cl- (Fast) SideProduct Elimination Product (Ketene/Polymer) Tetrahedral->SideProduct High Temp (- HCl)

Caption: Nucleophilic attack of 2-methylindoline on the acid chloride.[1] Temperature control prevents elimination side-reactions.[1]

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the cleavage points for structural confirmation.[1]

MS_Fragmentation Parent Molecular Ion [M+H]+ m/z 286/288 Frag1 Acylium Ion [Ph-CH(Cl)-CO]+ Parent->Frag1 Amide Bond Cleavage Frag2 Indoline Cation [C9H10N]+ m/z 132 Parent->Frag2 Amide Bond Cleavage Frag3 Dechlorinated Ion [M-Cl]+ m/z 250 Parent->Frag3 C-Cl Bond Homolysis

Caption: Primary fragmentation pathways in ESI/EI Mass Spectrometry for structural validation.

References

  • PubChem. (2025).[1][3] Chloro(phenyl)acetyl chloride | C8H6Cl2O.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. (2015).[1] Supporting Information: Synthesis of N-acyl indolines and spectroscopic characterization. RSC Advances. Available at: [Link][1][4]

  • NIST. (2023). Acetic acid, chloro-, phenyl ester - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]

  • MDPI. (2023).[1] Synthesis and Characterization of Chloro-N-arylacetamides. Molbank.[1][6] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Mass spectrometry of 1-[Chloro(phenyl)acetyl]-2-methylindoline

Application Note: Advanced Mass Spectrometric Profiling of 1-[Chloro(phenyl)acetyl]-2-methylindoline Introduction & Scientific Context In the synthesis of sulfonamide diuretics like Indapamide , the control of N-acylated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Mass Spectrometric Profiling of 1-[Chloro(phenyl)acetyl]-2-methylindoline

Introduction & Scientific Context

In the synthesis of sulfonamide diuretics like Indapamide , the control of N-acylated indoline intermediates is critical for regulatory compliance (ICH Q3A/B). While the primary synthesis of Indapamide involves the coupling of 2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride, the presence of structurally related acyl impurities can compromise drug safety.

The target analyte, 1-[Chloro(phenyl)acetyl]-2-methylindoline (CPAMI), represents a specific class of


-haloacyl impurities  or related structural analogs. Depending on the exact position of the chlorine atom (on the phenyl ring vs. the 

-carbon), this molecule can exhibit distinct reactivity.
  • Scenario A (Ring Substitution): 1-[(Chlorophenyl)acetyl]-2-methylindoline. Stable, likely a raw material impurity.

  • Scenario B (

    
    -Substitution):  1-(2-chloro-2-phenylacetyl)-2-methylindoline. Highly reactive alkylating agent, classified as a Potentially Genotoxic Impurity (PGI) .
    

This guide focuses on the mass spectrometric characterization of CPAMI, utilizing LC-MS/MS to establish a self-validating identification protocol. We assume the


-chloro structure (

) for this protocol due to its significance as a reactive impurity, while noting differentiation strategies for the ring-substituted isomer.

Physicochemical & Mass Spectrometric Profile

Understanding the intrinsic properties of CPAMI is the foundation of this protocol. The chlorine atom provides a unique isotopic signature essential for confirmation.

PropertySpecificationMS Implication
Formula

Monoisotopic Mass: ~285.09 Da
Isotopes

(75.8%) /

(24.2%)
Distinct 3:1 intensity ratio for

and

.
LogP ~3.5 - 4.2 (Predicted)High hydrophobicity; requires high % organic mobile phase.
pKa Amide N is non-basic.Protonation likely occurs on the Carbonyl Oxygen in ESI+.
Lability C-Cl bond (

-position)
High potential for in-source fragmentation (Loss of HCl).

Experimental Protocol: LC-MS/MS Method Development

This protocol is designed for Trace Level Detection (ppm) in a drug substance matrix.

Sample Preparation (The "Dilute & Shoot" Approach)
  • Solvent: Acetonitrile:Water (80:20 v/v). High organic content ensures solubility of the lipophilic indoline.

  • Concentration: Prepare stock at 1 mg/mL. Dilute to 100 ng/mL for optimization.

  • Filtration: 0.2

    
    m PTFE filter (Avoid Nylon, which can adsorb polar amides).
    
Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-6 min: 10%

      
       90% B (Elution of hydrophobic impurity)
      
    • 6-8 min: 90% B (Wash)

    • Rationale: The rapid gradient is required because CPAMI is non-polar. The acidic modifier is crucial to stabilize the protonated molecular ion

      
      .
      
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source loss of HCl).

  • Desolvation Temp: 350°C (Ensure complete vaporization of the amide).

Workflow Diagram

The following diagram illustrates the logical flow from sample extraction to data validation.

AnalysisWorkflow Sample Crude Sample (Indapamide Matrix) Prep Liquid Extraction (ACN/H2O) Sample->Prep Dissolve LC UHPLC Separation (C18, Gradient) Prep->LC Inject ESI ESI Source (+) Soft Ionization LC->ESI Elute MS1 Q1 Scan (m/z 286.1) ESI->MS1 [M+H]+ CID Collision Cell (Frag: 15-30 eV) MS1->CID Select MS2 Q3 Detection (m/z 134, 250) CID->MS2 Fragment

Figure 1: Analytical workflow for the isolation and detection of CPAMI.

Fragmentation Mechanics & Interpretation[1][2]

Correctly interpreting the MS/MS spectrum is the only way to validate the structure without an NMR standard.

The Parent Ion[3]
  • Observed:

    
     286.1 (
    
    
    
    ) and 288.1 (
    
    
    ).
  • Check: Verify the ~3:1 ratio. If the ratio is absent, the peak is not a chlorinated impurity.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the 2-methylindoline core and the lability of the C-Cl bond.

  • Pathway A: Loss of HCl (Characteristic of

    
    -Chloro) 
    
    • Mechanism: Intramolecular elimination. The carbonyl oxygen may assist in stabilizing the resulting cation.

    • Transition:

      
      .
      
    • Significance: This transition is highly specific to aliphatic/

      
      -chloro compounds. If the Cl were on the phenyl ring (aromatic), this loss would be energetically unfavorable and likely not observed.
      
  • Pathway B: Amide Bond Cleavage (The "Fingerprint")

    • Mechanism: Protonation of the amide nitrogen or oxygen followed by inductive cleavage.

    • Transition:

      
       (2-methylindoline cation).
      
    • Significance: This confirms the presence of the indoline substructure, linking the impurity to the Indapamide synthesis pathway.

  • Pathway C: Benzyl/Acylium Formation

    • Transition:

      
       (Chlorophenylacetyl cation).
      
    • Significance: Confirms the modification is on the acyl chain.

Fragmentation Logic Diagram

Fragmentation Parent [M+H]+ m/z 286 (Protonated Amide) HCl_Loss [M+H - HCl]+ m/z 250 (Stable Cation) Parent->HCl_Loss  -HCl (36 Da)  (Alpha-Elimination)   Indoline Indoline Core m/z 134 (C9H10N+) Parent->Indoline  Amide Cleavage   Acyl Acylium Ion m/z 153 (C8H6ClO+) Parent->Acyl  C-N Bond Break  

Figure 2: Proposed ESI+ fragmentation pathways for 1-[Chloro(phenyl)acetyl]-2-methylindoline.

Results Summary & Validation Criteria

When analyzing real samples, use this table to interpret results.

ParameterExpected ResultInterpretation
Retention Time (RT) > IndapamideCPAMI is less polar (lacks sulfamoyl/amide H-bonding).
Isotope Pattern

286 (100%), 288 (33%)
Confirms presence of one Chlorine atom.
Major Fragment

134
Confirms 2-methylindoline backbone.
Specific Fragment

250
Confirms Labile Chlorine (likely

-chloro).
System Suitability S/N > 10 for 10 ng/mLRequired for trace impurity analysis.

References

  • International Conference on Harmonisation (ICH). "Impurity Profiling: Guidelines Q3A(R2) and Q3B(R2)." ICH Guidelines. Link

  • Nirogi, R., et al. (2006). "Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma." Journal of Chromatography B. Link

  • Pinto, G. A., et al. (2014). "An improved LC-MS/MS method for quantitation of indapamide in whole blood."[1] Biomedical Chromatography. Link

  • Simona, G., et al. "HPLC-UV Determination of Indapamide in the Presence of its Main Synthesis and Degradation Impurities." Farmacia Journal. Link

  • MassBank. "Mass Spectrum of Phenylacetone (Structural Analog for fragmentation logic)." MassBank Record. Link

Sources

Application

Application Note: Strategic Utilization of 1-[Chloro(phenyl)acetyl]-2-methylindoline in API Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and process engineers in the pharmaceutical sector. It addresses the synthesis, handling, and downstream application of 1-[Chloro(p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process engineers in the pharmaceutical sector. It addresses the synthesis, handling, and downstream application of 1-[Chloro(phenyl)acetyl]-2-methylindoline , a specialized electrophilic intermediate used in the construction of complex nitrogen heterocycles and potential pharmaceutical impurities analysis (related to the Indapamide structural class).

Executive Summary

1-[Chloro(phenyl)acetyl]-2-methylindoline is a bifunctional building block characterized by an N-acylated indoline core and a reactive benzylic chloride moiety. While structurally analogous to the diuretic Indapamide (which features a benzamide linkage), this specific molecule serves as a critical electrophilic intermediate for introducing the 2-phenylacetyl pharmacophore into bioactive molecules.

Its primary utility lies in Nucleophilic Substitution (


)  reactions, where the 

-chloro position acts as a "soft" electrophile for coupling with secondary amines, thiols, or imidazoles. This guide details the optimized synthesis of this intermediate and its subsequent application in generating amino-acetyl-indoline libraries.

Chemical Profile & Critical Safety

Compound: 1-[Chloro(phenyl)acetyl]-2-methylindoline Molecular Formula:


Key Functionality:  Benzylic Chloride (Alkylating Agent), Amide Rotamerism.
Safety Advisory (Genotoxicity Warning)
  • Hazard: As a benzylic halide, this compound is a potent alkylating agent . It poses a significant risk of genotoxicity (PGI) and must be handled in a containment isolator or Class II Biosafety Cabinet.

  • Lachrymator: The precursor,

    
    -chlorophenylacetyl chloride, is a severe lachrymator.
    
  • Stability: Susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthesis Module: Formation of the Intermediate

The synthesis relies on a controlled Nucleophilic Acyl Substitution between 2-methylindoline and


-chlorophenylacetyl chloride.
Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The lone pair of the indoline nitrogen attacks the carbonyl carbon of the acid chloride. A critical process parameter (CPP) is the scavenging of HCl . Failure to remove HCl immediately results in the protonation of the unreacted indoline, stalling the reaction, or acid-catalyzed hydrolysis of the product.

Protocol A: Optimized N-Acylation

Scale: 10 mmol | Yield Target: >85% | Purity: >98% (HPLC)

Reagents:
  • Substrate: 2-Methylindoline (1.33 g, 10 mmol)

  • Reagent:

    
    -Chlorophenylacetyl chloride (2.08 g, 11 mmol, 1.1 equiv)
    
  • Base: Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 equiv) [Note: Pyridine can be used but TEA simplifies workup]

  • Solvent: Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Purge with

    
    .
    
  • Dissolution: Charge 2-Methylindoline and TEA into the flask with 40 mL DCM. Cool to 0°C using an ice/salt bath. Low temperature is critical to prevent elimination side-reactions.

  • Addition: Dissolve

    
    -Chlorophenylacetyl chloride in 10 mL DCM. Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1). The spot for 2-methylindoline (

      
      ) should disappear.
      
  • Quench & Workup:

    • Quench with cold water (30 mL).

    • Wash the organic layer successively with 1M HCl (2 x 20 mL) [removes excess TEA/Indoline], sat.

      
       (20 mL), and Brine (20 mL).
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if high purity is required for analytical standards.

Application Module: Downstream Functionalization

The primary value of 1-[Chloro(phenyl)acetyl]-2-methylindoline is its reactivity toward nucleophiles. The following protocol demonstrates its use in synthesizing Amino-Indoline Hybrids (e.g., for kinase inhibitor libraries).

Protocol B: Nucleophilic Substitution ( )

Target: Replacement of Cl with a secondary amine (e.g., Morpholine).

Reagents:
  • Electrophile: 1-[Chloro(phenyl)acetyl]-2-methylindoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst/Base:

    
     (Anhydrous, 2.0 equiv) or KI (0.1 equiv - Finkelstein catalyst)
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Procedure:
  • Dissolve the chloro-intermediate in ACN.

  • Add

    
     and KI.[2] Stir for 10 minutes.
    
  • Add Morpholine dropwise.[3][4]

  • Heat: Reflux (80°C) for 4–6 hours.

    • Note: The benzylic position is activated by the adjacent phenyl ring and carbonyl, making this

      
       reaction facile.
      
  • Filtration: Filter off inorganic salts while hot.

  • Concentration: Evaporate solvent to yield the crude amino-amide.

Process Visualization & Logic

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the conversion of the raw materials into the intermediate and its subsequent divergence into functionalized products.

SynthesisPathway RawMat1 2-Methylindoline Intermediate 1-[Chloro(phenyl)acetyl]- 2-methylindoline (Electrophilic Intermediate) RawMat1->Intermediate N-Acylation (DCM, TEA, 0°C) ByProduct TEA·HCl (Salt Waste) RawMat1->ByProduct HCl Scavenging RawMat2 α-Chlorophenylacetyl Chloride RawMat2->Intermediate N-Acylation (DCM, TEA, 0°C) Product Amino-Indoline Derivative (Bioactive Scaffold) Intermediate->Product Nucleophilic Subst. (R2NH, K2CO3, 80°C)

Caption: Reaction pathway showing the formation of the chloro-intermediate and its transformation via


 substitution.
Diagram 2: Experimental Workflow & QC Checkpoints

A logical flow for the bench scientist to ensure reproducibility.

Workflow Start Start Synthesis Cool Cool Reagents to 0°C (Prevent Exotherm) Start->Cool Add Dropwise Addition of Acid Chloride Cool->Add IPC1 IPC: TLC Check (Disappearance of Indoline) Add->IPC1 IPC1->Add Incomplete Quench Acidic Workup (Remove TEA) IPC1->Quench Pass Dry Drying & Concentration Quench->Dry Decision Use Immediately? Dry->Decision Store Store -20°C under Ar (Hydrolysis Risk) Decision->Store No NextStep Proceed to Substitution Decision->NextStep Yes

Caption: Operational workflow emphasizing temperature control and decision gates for intermediate handling.

Troubleshooting & Impurity Profile

IssueObservationRoot CauseCorrective Action
Low Yield Gum/Oil formationHydrolysis of Acid ChlorideEnsure anhydrous DCM; check reagent quality.
Impurity A Dimer formationExcess amine attacking productUse strict 1.1 equiv of acid chloride; add acid chloride to the amine.
Color Change Darkening/BlackOxidation of IndolinePurge solvents with

; use fresh 2-methylindoline.
Slow Rxn TLC shows SMHCl protonation of IndolineIncrease TEA equivalents to 2.0; ensure efficient stirring.

References

  • Preparation of 2-methylindoline (Precursor Synthesis)

    • Source: Organic Syntheses, Coll. Vol. 3, p.597 (1955).
    • Context: Standard method for synthesizing the indoline core via reduction of 2-methylindole.
    • URL:[Link]

  • Source: Patent US3565911A (Indapamide original patent).
  • Nucleophilic Substitution on

    
    -Haloamides 
    
    • Source:Beilstein Journal of Organic Chemistry, "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile".
    • Context: Validates the reactivity of N-(2-chloroacetyl) amides toward nucleophiles in pharmaceutical synthesis.
    • URL:[Link]

  • Genotoxicity of Alkyl Halides (Safety Grounding)

    • Source: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
    • Context: Regulatory guidelines for handling benzylic chlorides.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-[Chloro(phenyl)acetyl]-2-methylindoline Synthesis

This guide addresses the synthesis of 1-[Chloro(phenyl)acetyl]-2-methylindoline , formed via the N-acylation of 2-methylindoline with -chlorophenylacetyl chloride (also known as 2-chloro-2-phenylacetyl chloride). This re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 1-[Chloro(phenyl)acetyl]-2-methylindoline , formed via the N-acylation of 2-methylindoline with


-chlorophenylacetyl chloride  (also known as 2-chloro-2-phenylacetyl chloride).

This reaction presents specific challenges due to the steric hindrance of the 2-methyl group on the indoline ring and the high reactivity (and potential for hydrolysis or racemization) of the


-haloacid chloride.

Ticket ID: IND-SYN-004 Subject: Optimization & Troubleshooting of N-Acylation for Sterically Hindered Indolines Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Part 1: Reaction Logic & Critical Control Points

This synthesis relies on a nucleophilic acyl substitution. Unlike simple anilines, 2-methylindoline is a cyclic, secondary amine with significant steric bulk adjacent to the nitrogen. This reduces its nucleophilicity, requiring strict control over reaction conditions to prevent the highly reactive acid chloride from hydrolyzing before the coupling occurs.

The Reaction Pathway

The synthesis involves the attack of the indoline nitrogen on the carbonyl carbon of the acid chloride.

Reactants:

  • Nucleophile: 2-Methylindoline (Liquid, sensitive to oxidation).

  • Electrophile:

    
    -Chlorophenylacetyl chloride (Prone to rapid hydrolysis).
    
  • Base (Scavenger): Triethylamine (TEA) or Pyridine (Required to neutralize HCl).

Workflow Diagram

The following logic flow outlines the critical decision nodes in the synthesis.

SynthesisWorkflow Start Start: 2-Methylindoline + a-Chlorophenylacetyl Chloride Solvent Solvent Selection: Anhydrous DCM or THF Start->Solvent BaseAdd Base Addition (0°C): TEA or Pyridine Solvent->BaseAdd Reaction Reaction (0°C -> RT): N-Acylation BaseAdd->Reaction Check In-Process Control (TLC/HPLC) Reaction->Check Success Complete Conversion Check->Success >98% Conv. Fail_SM Unreacted Indoline Check->Fail_SM SM Remaining Fail_Hyd Acid Impurity (Hydrolysis) Check->Fail_Hyd Acid Impurity Workup Workup: Acid Wash (remove base) -> NaHC03 Wash (remove acid) Success->Workup Fail_SM->Reaction Add catalyst (DMAP)? (Risk of racemization) Cryst Crystallization: EtOH/Water or IPA Workup->Cryst

Caption: Figure 1. Decision tree for the N-acylation workflow. Green paths indicate optimal process flow; red nodes indicate failure modes requiring intervention.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Low Yield & Incomplete Conversion

Q1: The reaction stalls with 20-30% unreacted 2-methylindoline remaining. Adding more acid chloride doesn't help. Why? Diagnosis: This is likely due to HCl protonation . Explanation: The reaction produces HCl as a byproduct. If your base (TEA/Pyridine) is insufficient or wet, the HCl will protonate the unreacted 2-methylindoline. The resulting indolinium salt is not nucleophilic and cannot react. Solution:

  • Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of base relative to the acid chloride.

  • Order of Addition: Dissolve the indoline and the base in the solvent first. Cool to 0°C. Then add the acid chloride dropwise. This ensures the base is immediately available to scavenge HCl.

  • Solvent Dryness: Ensure your solvent (DCM or THF) is anhydrous. Moisture consumes the acid chloride, leaving you with insufficient electrophile.

Q2: I see a major impurity spot on TLC that corresponds to


-chlorophenylacetic acid. How do I prevent this? 
Diagnosis: Hydrolysis of the Acid Chloride .
Explanation: 

-Chlorophenylacetyl chloride is extremely moisture-sensitive. Even atmospheric humidity can hydrolyze it back to the carboxylic acid, which will not react with the amine under these conditions. Solution:
  • Inert Atmosphere: Run the reaction under a Nitrogen or Argon balloon.

  • Reagent Quality: Distill the acid chloride if it has been stored for a long time, or use a fresh bottle.

  • Drying: Dry your glassware in an oven (>120°C) before assembly.

Category B: Impurity Profile & Side Reactions

Q3: The product is forming, but it's a dark red/brown oil instead of a solid. What is happening? Diagnosis: Oxidation of 2-Methylindoline . Explanation: Indolines are electron-rich and prone to oxidation to indoles or colored quinoidal species, especially in the presence of light and air. Solution:

  • Purify Starting Material: If your 2-methylindoline is yellow/brown, distill it under vacuum before use. It should be a clear, colorless liquid.

  • Workup: Wash the crude reaction mixture with dilute aqueous bisulfite (

    
    ) or thiosulfate during the workup to reduce oxidized impurities.
    
  • Crystallization: Use Ethanol/Water (9:1) or Isopropanol for recrystallization. Induce crystallization by scratching the glass or seeding, as these amides can be reluctant to solidify initially.

Q4: Is racemization a concern if I am using a chiral acid chloride? Diagnosis: High Risk of Racemization . Explanation: The


-proton in 

-chlorophenylacetyl chloride is highly acidic due to the electron-withdrawing phenyl and chlorine groups. In the presence of a base (like TEA), this proton can be removed, forming a ketene or enolate intermediate, leading to racemization. Solution:
  • Temperature Control: Keep the reaction strictly at -10°C to 0°C during addition. Do not heat to reflux unless absolutely necessary.

  • Base Selection: Use a weaker base if possible, or use "Schotten-Baumann" conditions (biphasic water/DCM with

    
    ) which sometimes suppresses racemization compared to homogenous organic bases, though yield may suffer.
    

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-[Chloro(phenyl)acetyl]-2-methylindoline (Target: 10g scale).

Materials Table
ReagentMW ( g/mol )Eq.Mass/VolRole
2-Methylindoline 133.191.010.0 gNucleophile

-Chlorophenylacetyl chloride
189.041.115.6 gElectrophile
Triethylamine (TEA) 101.191.511.4 g (15.7 mL)Base Scavenger
Dichloromethane (DCM) --100 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Add 2-Methylindoline (10.0 g) and DCM (80 mL) to the flask. Stir until dissolved.

  • Base Addition: Add Triethylamine (15.7 mL) to the flask. Cool the mixture to 0°C using an ice/salt bath.

  • Acylation: Dissolve

    
    -Chlorophenylacetyl chloride (15.6 g)  in DCM (20 mL) . Transfer this solution to the addition funnel.
    
    • Critical Step: Add the acid chloride solution dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3-4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 3:1). The spot for 2-methylindoline (

      
      ) should disappear.
      
  • Workup:

    • Quench with Water (50 mL) .

    • Separate the organic layer.[1]

    • Wash organic layer with 1M HCl (50 mL) (removes excess TEA and unreacted indoline).

    • Wash with Sat.

      
       (50 mL)  (removes 
      
      
      
      -chlorophenylacetic acid byproduct).
    • Wash with Brine (50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under vacuum.
      
  • Purification: The crude oil will likely solidify upon standing. Recrystallize from Ethanol or Isopropanol .

Part 4: Impurity Logic & Signaling

The following diagram illustrates the origin of common impurities based on reaction conditions.

ImpurityPathways Start Reagents Moisture Moisture Present Start->Moisture Oxidation Air/Light Exposure Start->Oxidation BaseDeficit Insufficient Base Start->BaseDeficit Impurity1 Impurity A: alpha-Chlorophenylacetic Acid Moisture->Impurity1 Hydrolysis Impurity2 Impurity B: Indole Derivatives (Colored) Oxidation->Impurity2 Dehydrogenation Impurity3 Stalled Reaction: Indolinium Salt BaseDeficit->Impurity3 Protonation

Caption: Figure 2.[2] Causal pathways for major impurities. Identifying the impurity allows for immediate backward tracing to the process flaw.

References

  • Indapamide Synthesis & Indoline Intermediates

    • Patent: US Patent 3,565,911. "Benzamides and their preparation.
    • Source:

  • General Amide Coupling Mechanisms

    • Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Mechanistic grounding for acid chloride coupling).
    • Source:

  • Reactivity of

    
    -Haloacid Chlorides: 
    
    • Paper: Mendonça, G. F., & de Mattos, M. C. S. (2008). A simple and efficient methodology for chlorination of activated aromatic compounds. Química Nova. (Discusses stability and reactivity of chlorophenylacetyl derivatives).

    • Source:

  • Indoline Oxidation Issues

    • Technical Note: "Handling and Storage of Indolines." Sigma-Aldrich Technical Bulletin.
    • Source:

Sources

Optimization

1-[Chloro(phenyl)acetyl]-2-methylindoline stability and degradation issues

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-[Chloro(phenyl)acetyl]-2-methylindoline . This compound is a reactive -haloamide intermediate, often utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-[Chloro(phenyl)acetyl]-2-methylindoline . This compound is a reactive


-haloamide intermediate, often utilized in the synthesis of complex indoline-based pharmaceuticals. Its dual reactivity—stemming from the benzylic chloride and the electron-rich indoline core—presents unique stability challenges.

Stability Profile & Degradation Mechanisms

The stability of 1-[Chloro(phenyl)acetyl]-2-methylindoline is governed by three primary vectors: hydrolytic susceptibility of the


-chloro bond, oxidative potential  of the indoline ring, and stereochemical lability .
A. The Benzylic Chloride Vulnerability (Hydrolysis & Solvolysis)

The C-Cl bond is benzylic and adjacent to a carbonyl group. While the carbonyl withdraws electrons (deactivating


), the adjacent phenyl ring stabilizes any developing positive charge.
  • Mechanism: In the presence of moisture, the chlorine atom is displaced by water, forming the

    
    -hydroxy impurity (1-[Hydroxy(phenyl)acetyl]-2-methylindoline).
    
  • Solvolysis Risk: If dissolved in nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH), the chlorine is rapidly exchanged for a methoxy or ethoxy group, forming an ether impurity.

B. Indoline Oxidation (Aromatization)

The indoline (dihydroindole) ring is chemically stressed. It has a high driving force to aromatize into a fully conjugated indole system.

  • Trigger: Exposure to air (oxygen) and light.

  • Observation: Samples turn from off-white/pale yellow to dark brown or reddish.

C.

-Elimination (Dehydrohalogenation)

Under basic conditions or elevated temperatures, the compound can eliminate HCl to form the


-unsaturated amide (a styrene-like derivative).
Visualizing Degradation Pathways

The following diagram illustrates the critical degradation nodes for this compound.

DegradationPathways Main 1-[Chloro(phenyl)acetyl]- 2-methylindoline (Target) Hydrolysis Impurity A: α-Hydroxy Derivative (Hydrolysis) Main->Hydrolysis + H2O (Moisture) Elimination Impurity B: α,β-Unsaturated Analog (HCl Elimination) Main->Elimination + Base / Heat (-HCl) Oxidation Impurity C: Indole Derivative (Aromatization) Main->Oxidation + O2 / Light (Aromatization) Solvolysis Impurity D: Methoxy/Ethoxy Ether (Solvolysis) Main->Solvolysis + MeOH/EtOH (Nucleophilic Solvent)

Figure 1: Primary degradation pathways including hydrolysis, elimination, oxidation, and solvent-mediated substitution.[1][][3][4][5][6][7]

Troubleshooting Guide (FAQ)

This section addresses specific issues encountered during synthesis, storage, and analysis.

Q1: Why does my LC-MS spectrum show a dominant peak at M-18 or M+16?
  • Diagnosis:

    • M+16 (or +14 vs Cl): This indicates Hydrolysis . The Chlorine (Mass ~35) has been replaced by an OH group (Mass ~17). Net change:

      
      . Wait, strictly mass shift: 
      
      
      
      . Mass change is
      
      
      amu.
    • M-36: This indicates Elimination of HCl. The compound has lost H and Cl, forming a double bond.

  • Solution:

    • Dry all solvents over molecular sieves (3Å or 4Å).

    • Ensure the reaction atmosphere is strictly anhydrous (Argon/Nitrogen).

    • Critical: Do not use aqueous workups if possible; precipitate directly or use non-aqueous quenching.

Q2: My sample turned from white to brown after 24 hours. Is it still usable?
  • Diagnosis: This is classic Indoline Oxidation . The color comes from the formation of conjugated indole species and their oligomers (similar to melanin formation).

  • Solution:

    • Check purity by HPLC. If the indole impurity is <5%, repurify immediately via short-path chromatography.

    • Prevention: Store under Argon in amber vials.

Q3: Can I use Methanol or Ethanol for recrystallization?
  • Answer: ABSOLUTELY NOT.

  • Reason: The benzylic chloride is highly reactive towards primary alcohols. You will convert your product into the methyl- or ethyl-ether derivative (Solvolysis).

  • Alternative: Use non-nucleophilic solvent systems such as:

    • Dichloromethane (DCM) / Hexane.

    • Ethyl Acetate (EtOAc) / Heptane.

    • Toluene.

Q4: I see two peaks with the same mass in my HPLC. Is this an impurity?
  • Diagnosis: Likely Diastereomers .

  • Reason: The compound has two chiral centers:

    • Position 2 of the indoline ring.[8]

    • The

      
      -carbon of the phenylacetyl group.
      
  • Result: You will see pairs of diastereomers (

    
     vs 
    
    
    
    ) which have distinct physical properties and retention times.
  • Action: Do not discard. Integrate both peaks to determine total assay, unless you are targeting a specific stereoisomer.

Standardized Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from hydrolytic and oxidative degradants.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Do not use phosphate buffers to avoid salt precipitation with organic modifiers)
Mobile Phase B Acetonitrile (ACN) - Grade: HPLC/MS
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Detection UV at 254 nm (aromatic) and 220 nm (amide bond)
Temperature 30°C
Protocol B: Storage & Handling
  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Temperature: Long-term storage at -20°C is mandatory to prevent slow hydrolysis and elimination.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers as plasticizers can leach, and the compound may adsorb to the walls.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite®.

Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues rapidly.

TroubleshootingTree Start Issue Detected Q1 Is the issue visual (Color Change)? Start->Q1 ColorYes Brown/Red Color: Oxidation to Indole Q1->ColorYes Yes ColorNo Proceed to Mass Spec Q1->ColorNo No Q2 Check LC-MS Mass Shift MassM18 Mass Shift -18 Da: Hydrolysis (OH replaces Cl) Q2->MassM18 [M-H]+ = 300 -> 282? MassM36 Mass Shift -36 Da: Elimination (Loss of HCl) Q2->MassM36 [M-H]+ = 300 -> 264? MassPlus14 Mass Shift +14 Da: Methyl Ether (MeOH Solvent) Q2->MassPlus14 [M+14] vs Parent ActionOx Action: Repurify (Column), Store under Argon ColorYes->ActionOx ColorNo->Q2 ActionHydro Action: Dry Solvents, Check Desiccant MassM18->ActionHydro MassM36->ActionHydro ActionSolv Action: Change Solvent (Avoid Alcohols) MassPlus14->ActionSolv

Figure 2: Diagnostic decision tree for identifying common degradation products.

References
  • PubChem. (2025).[7] Chloro(phenyl)acetyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chemical stability and interactions in a new antihypertensive mixture containing indapamide. RSC Advances. Available at: [Link] (Mechanistic insights into indoline/indapamide degradation).

Sources

Reference Data & Comparative Studies

Validation

In vitro assays for 1-[Chloro(phenyl)acetyl]-2-methylindoline activity

Technical Assessment Guide: In Vitro Profiling of 1-[Chloro(phenyl)acetyl]-2-methylindoline Executive Summary & Molecule Architecture This guide provides a technical framework for evaluating 1-[Chloro(phenyl)acetyl]-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: In Vitro Profiling of 1-[Chloro(phenyl)acetyl]-2-methylindoline

Executive Summary & Molecule Architecture

This guide provides a technical framework for evaluating 1-[Chloro(phenyl)acetyl]-2-methylindoline (CPAMI). Unlike standard high-throughput screening candidates, CPAMI is a reactive electrophilic scaffold . It shares structural homology with chloroacetanilide herbicides and the "indomethacin-like" NSAID pharmacophore, but its primary chemical feature is the


-chloro-

-phenylacetyl
moiety.

Chemical Context:

  • Core: 2-Methylindoline (provides lipophilicity and restricted rotation).

  • Warhead:

    
    -Chloro-
    
    
    
    -phenylacetyl group. This is a benzylic chloride, making it significantly more reactive toward nucleophiles (via
    
    
    or
    
    
    mechanisms) than a standard chloroacetamide.
  • Stereochemistry: The molecule possesses two chiral centers (C2 on the indoline ring and the

    
    -carbon of the acetyl group), resulting in four potential diastereomers.
    

Strategic Testing Focus:

  • Chemical Reactivity: Quantifying alkylation kinetics (half-life) against biological thiols.

  • Structural Integrity: Chiral resolution and stability.

  • Biological Activity: Cytotoxicity, antimicrobial potential, and anti-inflammatory screening.

Comparative Performance Analysis

To objectively assess CPAMI, we compare it against a standard "linker" (1-Chloroacetyl-2-methylindoline) and a therapeutic reference (Indomethacin).

Table 1: Physicochemical & Functional Comparison

FeatureCPAMI (Target) 1-(Chloroacetyl)-2-methylindoline Indomethacin
Structure Indoline + Benzylic ChlorideIndoline + Primary ChlorideIndole + Carboxyl/Benzoyl
Reactivity (

)
High (Benzylic activation)Moderate (Primary alkyl halide)None (Non-covalent binder)
Lipophilicity (cLogP) ~3.8 - 4.2 (Predicted)~2.54.27
Primary Mode of Action Covalent modification (Alkylation)Covalent modificationCOX-1/2 Inhibition
Assay Stability Low (Hydrolysis prone in basic pH)ModerateHigh
Key Application Covalent Probe / Herbicide ScaffoldSynthetic IntermediateAnti-inflammatory Drug

Analyst Insight: CPAMI's benzylic chloride makes it a "hot" electrophile. In assays, it will show higher background toxicity than the non-phenyl analog due to rapid non-specific alkylation of cellular thiols (GSH).

Critical Assay Protocols

Protocol A: Thiol-Reactivity Kinetic Assay (GSH-Binding)

Purpose: To determine the electrophilic reactivity (


) of CPAMI. This predicts "off-target" toxicity in drug development.

Mechanism: The benzylic chloride undergoes nucleophilic substitution by Glutathione (GSH).

Workflow:

  • Preparation: Dissolve CPAMI (10 mM) in DMSO. Prepare GSH (100 mM) in PBS (pH 7.4).

  • Reaction: Mix CPAMI (50 µM final) with GSH (500 µM final) in a 96-well UV-transparent plate. Maintain pseudo-first-order conditions (10x excess thiol).

  • Detection: Monitor the decay of the parent CPAMI peak via HPLC-UV (254 nm) or LC-MS at time points: 0, 5, 10, 20, 40, 60 min.

  • Control: Run 1-(Chloroacetyl)-2-methylindoline in parallel to benchmark the "phenyl effect."

  • Calculation: Plot

    
     vs. time to extract the rate constant 
    
    
    
    .

Self-Validating Check: If the


 is < 5 minutes, the compound is likely too reactive for use as a specific drug lead and functions more as a general cytotoxic agent.
Protocol B: Chiral HPLC Separation (Stereochemical QC)

Purpose: CPAMI has 4 stereoisomers. Biological activity often resides in a single enantiomer.

Methodology:

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Success Criteria: Baseline separation of at least 3 peaks (often enantiomeric pairs overlap).

  • Note: Synthesis from racemic 2-methylindoline and racemic

    
    -chlorophenylacetyl chloride yields a complex mixture.
    
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish the therapeutic window.

  • Cell Lines: HEK293 (Normal kidney) vs. A549 (Lung carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilution of CPAMI (0.1 µM to 100 µM). Crucial: Limit exposure time to 4 hours if assessing immediate alkylation, or 48 hours for general toxicity.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

  • Interpretation: A steep dose-response curve suggests a non-specific alkylation mechanism (cell death driven by GSH depletion).

Mechanistic Visualization

The following diagram illustrates the dual pathways for CPAMI: Specific Binding (if designed as a covalent probe) vs. Non-Specific Toxicity (GSH Depletion).

CPAMI_Mechanism cluster_pathways Biological Interaction Pathways CPAMI 1-[Chloro(phenyl)acetyl]-2-methylindoline (Electrophilic Probe) Target_Protein Specific Target Cysteine (e.g., Enzyme Active Site) CPAMI->Target_Protein Specific Alkylation (Kinetic Selectivity) GSH Cytosolic Glutathione (GSH Pool) CPAMI->GSH Non-Specific Scavenging Complex Covalent Adduct (Inhibition) Target_Protein->Complex Irreversible Bond Depletion GSH Depletion (Oxidative Stress) GSH->Depletion Rapid Reaction Readout_1 Functional Assay (IC50 / Activity) Complex->Readout_1 Readout_2 Toxicity Assay (Cell Death / Apoptosis) Depletion->Readout_2

Caption: Kinetic competition between specific target engagement (desired) and glutathione scavenging (toxicity) for the CPAMI electrophile.

Synthesis & Application Context

CPAMI is rarely a final drug. It is predominantly a Synthetic Intermediate .

Reaction Pathway:



Downstream Utility: Researchers utilize the reactive Chlorine atom to introduce amines, creating complex N-substituted indoline libraries .

  • Example: Reaction with piperazine yields derivatives similar to Cetirizine or Indapamide precursors, often screened for antihistamine or antihypertensive activity [1].

  • Antimicrobial Screening: Chloroacetyl-indolines have shown efficacy against S. aureus and C. albicans in MIC assays, likely due to membrane disruption or enzyme alkylation [2].

References

  • Synthesis and biological activities of some indoline derivatives. Source: Semantic Scholar / Asian Journal of Chemistry. Context: Describes the reaction of indolines with substituted acid chlorides and their subsequent biological screening (Antimicrobial/Antioxidant). URL:[Link][1]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Context: While focused on morpholine, this establishes the standard protocol for chloroacetyl-amide synthesis and antimicrobial MIC testing relevant to the CPAMI pharmacophore. URL:[Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. Source: PubMed / NIH. Context: Details the acylation of indoles with chloroacetyl chloride and the subsequent reactivity with amines to form bioactive agents. URL:[Link]

  • PubChem Compound Summary: Chloro(phenyl)acetyl chloride. Source: National Center for Biotechnology Information (2023). Context: Physicochemical data on the key reagent used to synthesize CPAMI, defining the reactivity of the benzylic chloride. URL:[Link]

Sources

Validation

Validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline: A Comparative Analytical Guide

Topic: Characterization and validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-[Chloro(phenyl)acetyl]-2-methylindoline is a specialized electrophilic intermediate, often utilized in the synthesis of complex heterocyclic APIs. Its structure features a reactive


-haloamide moiety and a chiral center at the indoline C2 position (and potentially a second chiral center at the 

-chloro position). These structural features make it prone to specific degradation pathways—primarily hydrolysis and de-acylation—and necessitate rigorous stereochemical validation.

This guide objectively compares analytical methodologies for validating the purity of this compound. Unlike standard intermediates, the validation of this molecule requires a multi-modal approach to address its hydrolytic instability and stereochemical complexity.

Part 1: The Challenge of Characterization

The validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline presents three specific challenges that render standard "Certificate of Analysis" testing insufficient:

  • Electrophilic Reactivity: The C-Cl bond is highly susceptible to nucleophilic attack (hydrolysis) by moisture, forming the hydroxy-impurity.

  • Stereochemical Drift: With a chiral center at the 2-methyl position and a potential second center at the

    
    -chloro position, the compound can exist as diastereomers. Standard achiral HPLC cannot distinguish these.
    
  • Thermal Instability: The C-Cl bond energy often precludes high-temperature Gas Chromatography (GC) analysis due to on-column degradation.

Comparative Analysis of Validation Architectures

The following table compares the three primary validation workflows available to researchers.

FeatureMethod A: RP-HPLC (UV/Vis) Method B: UHPLC-MS/MS Method C: qNMR (Quantitative NMR)
Primary Utility Routine QC, Assay, Impurity ProfilingTrace Genotoxic Impurity (PGI) detectionAbsolute Purity (Potency) without Reference Standard
Specificity Moderate (Requires reference standards)High (Mass-based ID)High (Structural specificity)
Sensitivity (LOD) ~0.05%< 0.001% (ppm level)~0.5%
Stereo-Selectivity None (unless chiral column used)NoneDiastereomers distinguishable; Enantiomers require chiral shift reagent
Throughput High (15-20 min run)High (5-10 min run)Low (Manual processing)
Cost Efficiency Best Low (High CapEx)Moderate
Verdict The Gold Standard for Routine QC Required for Safety Validation Required for Primary Standard Qualification
Part 2: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" RP-HPLC Method

Rationale: This method uses a phosphate buffer to stabilize the pH (preventing hydrolysis on-column) and a C18 column for robust retention of the hydrophobic indoline core.

Reagents & Equipment:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol activity and stabilizes the amide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: DAD/UV at 254 nm (Indoline absorption max) and 220 nm (Amide bond).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
10.020801.0
12.020801.0
12.180201.0
15.080201.0

System Suitability Criteria (Self-Validating System):

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Resolution (Rs): > 2.0 between Main Peak and Hydroxy-Impurity (Must be spiked during validation).

  • RSD (n=6): < 1.0% for peak area.

Protocol 2: Impurity Identification (The "Watchlist")

When validating this compound, you must specifically monitor for the following degradation products. Their presence indicates improper storage (moisture/heat).

  • Impurity A (Hydrolysis): 1-[Hydroxy(phenyl)acetyl]-2-methylindoline.

    • Origin: Reaction with atmospheric moisture.

    • Detection: Elutes earlier than the main peak on RP-HPLC (more polar).

  • Impurity B (De-acylation): 2-Methylindoline.[1][2]

    • Origin: Acid/Base catalyzed amide hydrolysis.

    • Detection: Distinct UV spectrum; significantly different retention time.

Part 3: Visualization of Degradation & Logic
Diagram 1: Degradation Pathways & Impurity Origin

This diagram illustrates the chemical causality behind the impurities you will encounter.

DegradationPathways Main 1-[Chloro(phenyl)acetyl]- 2-methylindoline (Target Molecule) ImpurityA Impurity A: 1-[Hydroxy(phenyl)acetyl]- 2-methylindoline Main->ImpurityA Nucleophilic Substitution (Hydrolysis of C-Cl) ImpurityB Impurity B: 2-Methylindoline Main->ImpurityB Amide Bond Cleavage SideProduct Phenylacetic Acid Derivatives Main->SideProduct Cleavage Byproduct Moisture + H2O (Atmospheric Moisture) Moisture->ImpurityA AcidBase pH < 2 or pH > 9 (Catalysis) AcidBase->ImpurityB

Caption: Figure 1. Critical degradation pathways. The C-Cl bond is the primary weak point (Impurity A), followed by the amide bond (Impurity B).

Diagram 2: Method Selection Decision Tree

How to choose the correct validation method based on your research stage.

MethodSelection Start Start: Validation Goal Q1 Is a Reference Standard Available? Start->Q1 BranchNo NO Q1->BranchNo BranchYes YES Q1->BranchYes qNMR Method C: qNMR (Determine Absolute Purity) BranchNo->qNMR Q2 Is Stereochemistry Critical? BranchYes->Q2 BranchStereo YES (Chiral) Q2->BranchStereo BranchRoutine NO (Achiral) Q2->BranchRoutine ChiralLC Method D: Chiral HPLC (Amylose/Cellulose Columns) BranchStereo->ChiralLC Q3 Is it for Safety/Tox? BranchRoutine->Q3 HPLC Method A: RP-HPLC (Routine Purity) Q3->HPLC Routine QC UHPLC Method B: UHPLC-MS/MS (Trace Analysis) Q3->UHPLC Genotox Screening

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on availability of standards and data requirements.

Part 4: Scientific Rationale & Troubleshooting

Why pH 3.0? The choice of pH 3.0 in the mobile phase is not arbitrary. Indoline nitrogens can be basic, but in the acylated form (amide), they are neutral. However, the impurities (specifically 2-methylindoline) are basic. At pH 3.0, 2-methylindoline is protonated, reducing its interaction with residual silanols on the C18 column, thereby improving peak shape and resolution from the main peak [1].

Handling the Reference Standard Due to the hygroscopic nature of the chloroacetyl group, the reference standard must be stored in a desiccator at -20°C. Before weighing for qNMR or HPLC, allow the vial to equilibrate to room temperature to prevent condensation, which would artificially lower the assay value [2].

References
  • Center for Drug Evaluation and Research (CDER). (1994).[3] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (For qNMR protocols). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[Chloro(phenyl)acetyl]-2-methylindoline

Introduction: Beyond the Safety Data Sheet As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes. However, when handling 1-[Chloro(phenyl)acetyl]-2-methylindoline , a standard SDS fails to capt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

As researchers, we often treat Safety Data Sheets (SDS) as compliance checkboxes. However, when handling 1-[Chloro(phenyl)acetyl]-2-methylindoline , a standard SDS fails to capture the operational nuance required for your assay's success and your personal safety.

This compound is not just a generic organic solid; it is a functionalized alpha-halo carbonyl fused with an indoline scaffold . In drug development—specifically in the synthesis of diuretic analogs like Indapamide—this structure is prized for its reactivity. However, that same reactivity makes it a potent alkylating agent . The chloroacetyl moiety is an electrophilic "warhead" capable of modifying your DNA and proteins via


 reactions, while the indoline core facilitates lipid solubility, increasing the rate of dermal absorption.

This guide bridges the gap between chemical properties and daily laboratory logistics. It is designed to keep you safe and your data reproducible.

Hazard Analysis & Risk Assessment

To select the right PPE, we must understand the "Why."[1]

  • The "Warhead" (Chloro-phenyl-acetyl group): This moiety contains a chlorine atom alpha to a carbonyl and benzylic to a phenyl ring. This double-activation makes the carbon-chlorine bond highly labile. It will aggressively alkylate nucleophiles (like the amino groups in your skin proteins), leading to sensitization and chemical burns .

  • The "Vehicle" (2-Methylindoline): This lipophilic bicycle helps the molecule cross biological membranes. If this compound touches your skin, it doesn't just sit there; it penetrates.

  • The Physical State: typically a crystalline solid. Static electricity can aerosolize these crystals during weighing, creating an inhalation hazard that standard fume hoods may not fully contain if sash height is ignored.

The PPE Matrix: Layered Defense System

Do not rely on single barriers. We use a "redundancy" approach.

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory P100 / P3 Filtration Minimum: N95 (if handled in ISO 5 hood). Recommended: Half-face respirator with P100 cartridges if handling >100mg outside a glovebox. Reason: Alpha-halo carbonyls are potential lachrymators. Dust inhalation causes immediate mucous membrane inflammation.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4-mil Nitrile (Inspection White). Outer Layer: 5-mil Extended Cuff Nitrile or Laminate (Silver Shield). Reason: Chlorinated organics can permeate thin nitrile in <15 mins. The inner white glove acts as a visual breakthrough indicator.
Ocular Sealed Protection Required: Chemical Splash Goggles (Indirect Vent). Contraindicated: Safety glasses.[2] Reason: Vapors or dust can bypass glasses. Contact with eyes can cause irreversible corneal opacity due to alkylation.
Body Impervious Barrier Required: Tyvek® Lab Coat (closed front) or Apron. Reason: Cotton lab coats absorb and hold the chemical against your chest/arms, increasing exposure time.

Operational Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting controls based on the scale of your operation.

PPE_Selection_Logic Start Start: Define Scale of Operation Scale_Check Is Mass > 100 mg? Start->Scale_Check Small_Scale Small Scale (<100 mg) Scale_Check->Small_Scale No Large_Scale Large Scale (>100 mg) Scale_Check->Large_Scale Yes Hood_Check Is Fume Hood Certified? Small_Scale->Hood_Check Enhanced_PPE Enhanced Protocol: - Silver Shield (Laminate) Gloves - P100 Respirator (Backup) - Tyvek Sleeves - Static Control Gun Large_Scale->Enhanced_PPE Standard_PPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood Sash < 18" Hood_Check->Standard_PPE Yes Stop_Work STOP WORK: Notify EHS immediately Hood_Check->Stop_Work No Enhanced_PPE->Hood_Check

Figure 1: Decision logic for scaling PPE based on mass and engineering controls.

Operational Protocol: The "Zero-Contact" Method

This protocol uses a static-dissipative workflow to prevent the most common accident: powder dispersal during weighing.

Phase 1: Preparation
  • Glove Check: Inflate your outer nitrile gloves with air and submerge in water (or listen for leaks) before donning. A pinhole here is a chemical burn waiting to happen.

  • Balance Setup: Place the analytical balance inside the fume hood.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 staticmaster brush on the weighing boat. Why? Indoline derivatives are often fluffy, electrostatic powders that "jump" onto gloves.

Phase 2: Solubilization (The Critical Moment)

Most accidents occur here. The heat of solution can volatilize the compound.

  • Solvent Choice: Use DMSO or Anhydrous DMF . Avoid DCM (Dichloromethane) if possible, as it permeates gloves rapidly and carries the indoline with it.

  • Addition Order: Add the solid to the solvent, not solvent to solid. This prevents a "puff" of dust from being displaced by the liquid stream.

  • Vial Sealing: Parafilm is insufficient. Use a Teflon-lined screw cap.

Phase 3: Decontamination & Cleanup

You cannot just wipe this up with water. You must chemically deactivate the "warhead."

  • Deactivation Solution: Prepare a solution of 10% Sodium Thiosulfate or 10% Ethanolamine in water.

    • Mechanism:[3][4][5] The thiosulfate/amine acts as a sacrificial nucleophile, attacking the chloroacetyl group and displacing the chlorine in a controlled reaction, rendering the molecule non-alkylating.

  • Wipe Down: Apply this solution to the work surface. Let sit for 5 minutes. Wipe with paper towels.

  • Final Wash: Clean with soap and water to remove the oily indoline residue.

Emergency Response: Decontamination Workflow

If exposure occurs, speed is critical to prevent sensitization.

Decon_Workflow Exposure Exposure Detected Type_Check Skin or Eye? Exposure->Type_Check Eye_Wash Eye Wash Station: Flush 15 mins (Hold eyelids open) Type_Check->Eye_Wash Eye Skin_Wash Drench Hose/Shower: Remove Clothing Flush 15 mins Type_Check->Skin_Wash Skin Medical Seek Medical Aid (Bring SDS) Eye_Wash->Medical Soap Wash with mild soap (Do NOT scrub hard) Skin_Wash->Soap Soap->Medical

Figure 2: Immediate response workflow for dermal or ocular exposure.

Disposal Considerations

Never dispose of the parent solid in general trash or standard organic waste without pretreatment.

  • Segregation: Isolate as "Halogenated Organic Waste - High Hazard."

  • Quenching (Recommended): If you have excess stock, stir with the Deactivation Solution (10% Ethanolamine) overnight in a fume hood before adding to the waste container. This converts the lachrymator into a benign amino-acid derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Alpha-Halo Carbonyls & Indoline Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

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1-[Chloro(phenyl)acetyl]-2-methylindoline
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1-[Chloro(phenyl)acetyl]-2-methylindoline
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